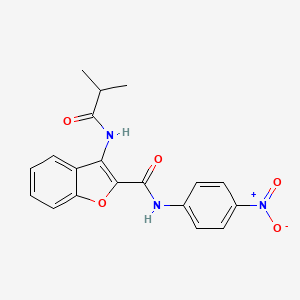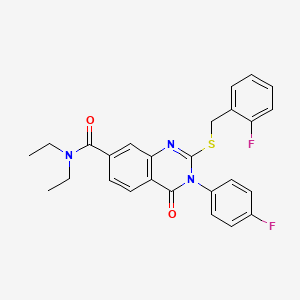
N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O2S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using various chemical reactions. For example, a study described the synthesis of similar compounds through the reaction of ethyl anthranilate with thiophosgene, followed by treatment with sodium ethoxide in ethanol (Rimaz et al., 2009).
Crystal Structure Analysis : Another research focused on determining the crystal structure of a related compound through single crystal X-ray diffraction, which is crucial for understanding its chemical properties (Saeed & Flörke, 2011).
Medicinal Chemistry and Biological Evaluation
Antimicrobial Studies : Several studies have examined the antimicrobial properties of similar compounds. For instance, fluoroquinolone-based 4-thiazolidinones, which share structural similarities, have been synthesized and screened for antifungal and antibacterial activities (Patel & Patel, 2010).
Antitumor Activity : The cytotoxic activity of related compounds against various cancer cell lines has been investigated. Some compounds have shown potent cytotoxic activity and are being further explored as potential anticancer agents (Hao et al., 2017).
Enzyme Inhibition Studies : These compounds have also been studied for their enzyme inhibition potential. For instance, a study explored their ability to inhibit acetylcholinesterase and α-glucosidase, indicating potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)17-9-14-21-23(15-17)29-26(34-16-18-7-5-6-8-22(18)28)31(25(21)33)20-12-10-19(27)11-13-20/h5-15H,3-4,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLMLVZWQBFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)
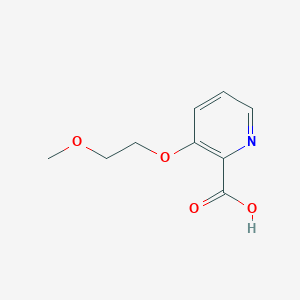
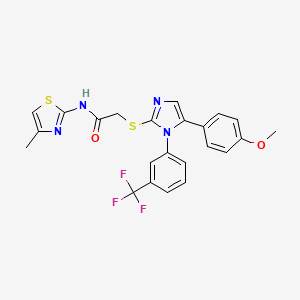
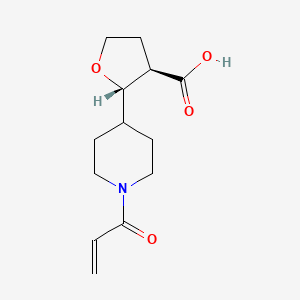

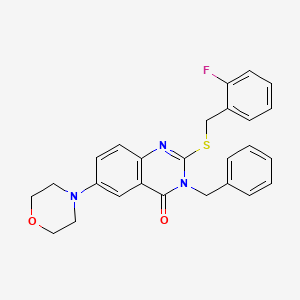
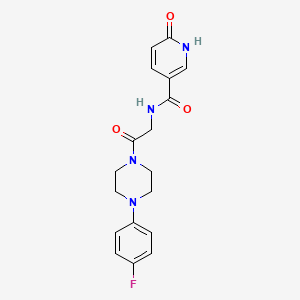
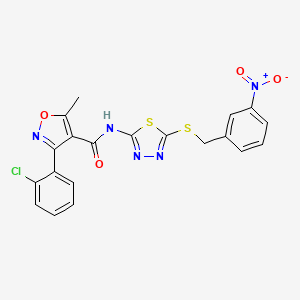
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)
